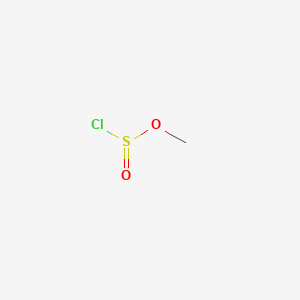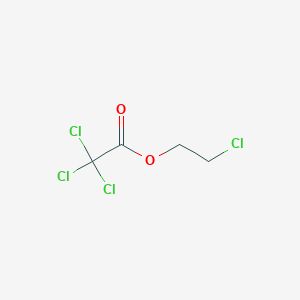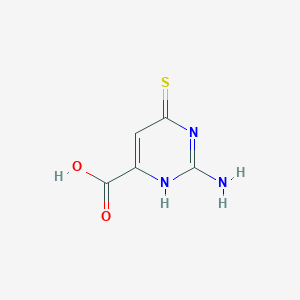![molecular formula C25H41ClN2O2 B14729852 n-[(2-Chlorophenyl)carbamoyl]octadecanamide CAS No. 6947-53-1](/img/structure/B14729852.png)
n-[(2-Chlorophenyl)carbamoyl]octadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-[(2-Chlorophenyl)carbamoyl]octadecanamide is a chemical compound with the molecular formula C25H41ClN2O2 It is characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further linked to an octadecanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-[(2-Chlorophenyl)carbamoyl]octadecanamide typically involves the reaction of 2-chlorophenyl isocyanate with octadecanamide. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to control the reaction parameters precisely. The use of high-purity starting materials and solvents ensures the production of a high-quality product. The reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
化学反应分析
Types of Reactions
n-[(2-Chlorophenyl)carbamoyl]octadecanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are the corresponding amine and carboxylic acid derivatives.
科学研究应用
n-[(2-Chlorophenyl)carbamoyl]octadecanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial properties against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of n-[(2-Chlorophenyl)carbamoyl]octadecanamide involves its interaction with specific molecular targets. The chlorophenyl group can interact with biological membranes, potentially disrupting their integrity. The carbamoyl moiety can form hydrogen bonds with various biomolecules, affecting their function. The exact molecular pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
2-Chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide: This compound has a similar structure but contains a nicotinamide moiety instead of an octadecanamide chain.
1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate: This compound features a naphthalene ring and an ethylcarbamate group, differing from the octadecanamide chain in n-[(2-Chlorophenyl)carbamoyl]octadecanamide.
Uniqueness
This compound is unique due to its long octadecanamide chain, which imparts distinct physical and chemical properties. This long-chain structure can influence its solubility, melting point, and interaction with biological membranes, making it a valuable compound for various applications .
属性
CAS 编号 |
6947-53-1 |
|---|---|
分子式 |
C25H41ClN2O2 |
分子量 |
437.1 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)carbamoyl]octadecanamide |
InChI |
InChI=1S/C25H41ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(29)28-25(30)27-23-20-18-17-19-22(23)26/h17-20H,2-16,21H2,1H3,(H2,27,28,29,30) |
InChI 键 |
OCVHZUGRIZJLTH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


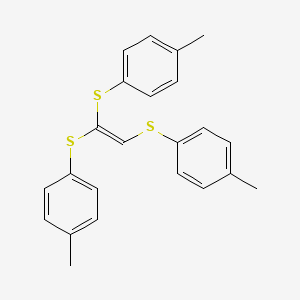

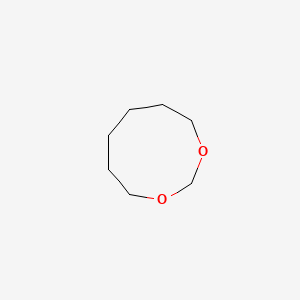
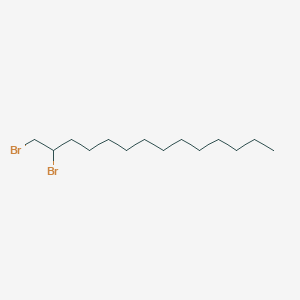
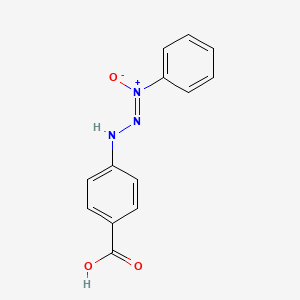
![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)
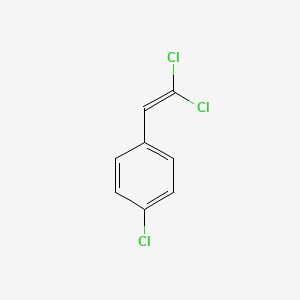
![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)
